
2-(3-Chloro-Phenyl)-5-Methyl-1h-Imidazole-4-Carboxylic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chloro group, imidazole ring formation, and carboxylation. While specific synthetic routes may vary, it typically starts from commercially available starting materials. For instance, the chlorination of 3-chlorophenylacetic acid followed by cyclization with methylamine yields the imidazole ring. The carboxylic acid group is then introduced via appropriate reactions .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition in Cancer Treatment
2-(3-Chloro-phenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a component in the synthesis of compounds that inhibit Aurora A, a kinase involved in cell cycle regulation. Inhibitors of Aurora A can be potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Novel Compounds
This compound is used in the synthesis of novel structures, such as 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These structures have potential applications in various fields, including medicinal chemistry (A. Klásek, A. Lyčka, I. Mikšík, A. Růžička, 2010).
Antihypertensive Effects
The molecule is also a part of the synthesis of nonpeptide angiotensin II receptor antagonists. These compounds have shown potent antihypertensive effects upon oral administration (D. Carini, J. Duncia, P. Aldrich, et al., 1991).
Photocatalytic Properties
In the field of material science, derivatives of this compound have been used in the creation of coordination polymeric architectures. These materials have shown promising photocatalytic properties, useful in the degradation of pollutants (Lu Lu, Jun Wang, Chunyue Shi, et al., 2021).
Anti-Breast Cancer Agents
Specific derivatives of 2-(3-Chloro-phenyl)-5-methyl-1H-imidazole-4-carboxylic acid have been synthesized and examined for their antiproliferative effects against breast cancer cell lines. Some compounds showed greater effects than reference compounds like cisplatin (C. Karthikeyan, V. Solomon, Hoyun Lee, P. Trivedi, 2017).
Anti-Inflammatory and Analgesic Activities
This compound has been used in the synthesis of imidazo[1,2-a]pyrazine-3-carboxylic esters and acids, which showed significant anti-inflammatory and analgesic activities (E. Abignente, P. D. Caprariis, M. G. Rimoli, et al., 1993).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-9(11(15)16)14-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGRTCDZBQXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



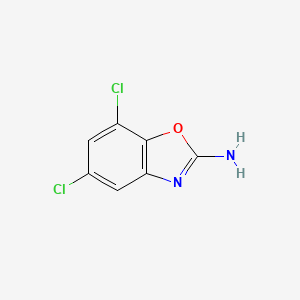
![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)
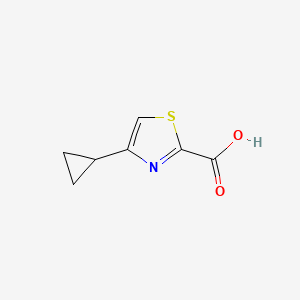
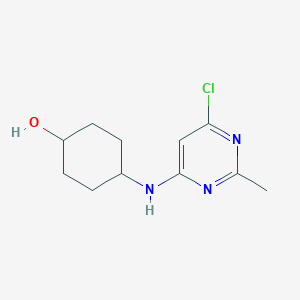
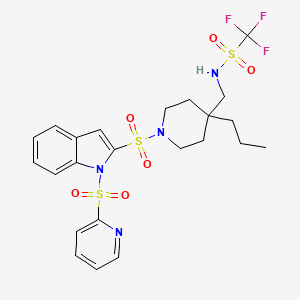
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)

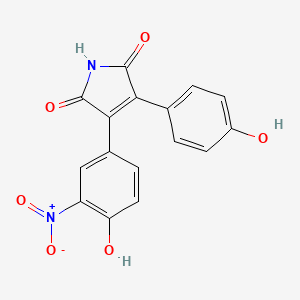
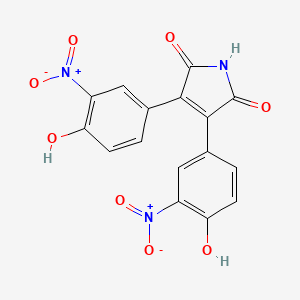
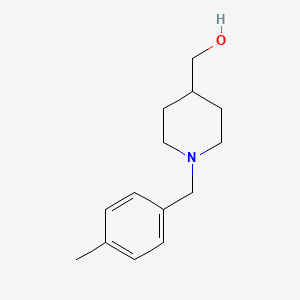
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)


